molecular formula C11H14BrNO B8163788 3-Bromo-2-(cyclopropylmethoxy)-5-methylaniline

3-Bromo-2-(cyclopropylmethoxy)-5-methylaniline

Cat. No.: B8163788
M. Wt: 256.14 g/mol
InChI Key: JGWDMAXTIHTFDN-UHFFFAOYSA-N
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Description

3-Bromo-2-(cyclopropylmethoxy)-5-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethoxy group at the second position, and a methyl group at the fifth position on the aniline ring. The unique structural features of this compound make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(cyclopropylmethoxy)-5-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:

    Bromination: The starting material, 2-(cyclopropylmethoxy)-5-methylaniline, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the third position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(cyclopropylmethoxy)-5-methylaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines with various functional groups.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-Bromo-2-(cyclopropylmethoxy)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(cyclopropylmethoxy)-5-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity for certain targets, while the bromine atom can facilitate interactions through halogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methoxyaniline: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

    2-(Cyclopropylmethoxy)-5-methylaniline: Lacks the bromine atom, which may influence its reactivity in nucleophilic substitution reactions.

    3-Bromo-5-methylaniline: Lacks the cyclopropylmethoxy group, which may alter its binding properties and biological activity.

Uniqueness

3-Bromo-2-(cyclopropylmethoxy)-5-methylaniline is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-bromo-2-(cyclopropylmethoxy)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-4-9(12)11(10(13)5-7)14-6-8-2-3-8/h4-5,8H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWDMAXTIHTFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCC2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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